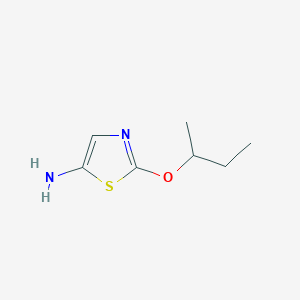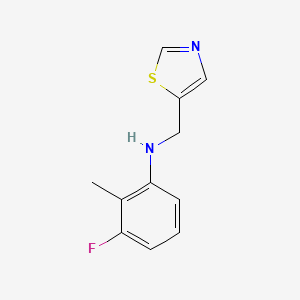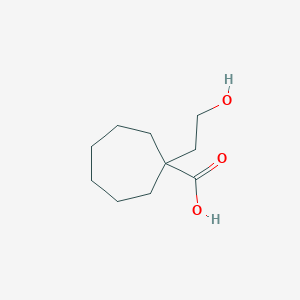
1-(2-Hydroxyethyl)cycloheptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)cycloheptane-1-carboxylic acid is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is characterized by a cycloheptane ring substituted with a hydroxyethyl group and a carboxylic acid group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 1-(2-Hydroxyethyl)cycloheptane-1-carboxylic acid typically involves the reaction of cycloheptanone with ethylene oxide in the presence of a base to form the hydroxyethyl derivative. This intermediate is then oxidized to introduce the carboxylic acid group . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
1-(2-Hydroxyethyl)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Hydroxyethyl)cycloheptane-1-carboxylic acid is utilized in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry and for the synthesis of other compounds.
Biology: In studies involving the metabolism and biochemical pathways of cycloalkane derivatives.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the carboxylic acid group can act as a proton donor or acceptor. These interactions can influence various biochemical and physiological processes .
Comparison with Similar Compounds
1-(2-Hydroxyethyl)cycloheptane-1-carboxylic acid can be compared with other similar compounds, such as:
Cycloheptanecarboxylic acid: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
1-(2-Hydroxyethyl)cyclohexane-1-carboxylic acid: Has a smaller ring size, which can affect its chemical reactivity and physical properties.
1-(2-Hydroxyethyl)cyclooctane-1-carboxylic acid: Has a larger ring size, which can influence its stability and interactions.
This compound’s unique combination of a hydroxyethyl group and a cycloheptane ring with a carboxylic acid group makes it particularly valuable in research and development settings.
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)cycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O3/c11-8-7-10(9(12)13)5-3-1-2-4-6-10/h11H,1-8H2,(H,12,13) |
InChI Key |
OEKZPRHQSABHFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)(CCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


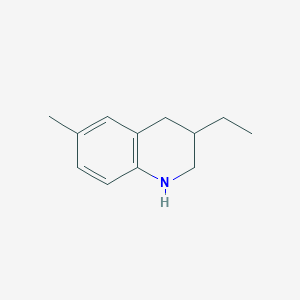


![1-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13289098.png)
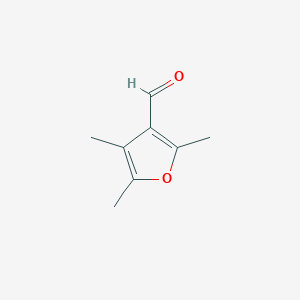
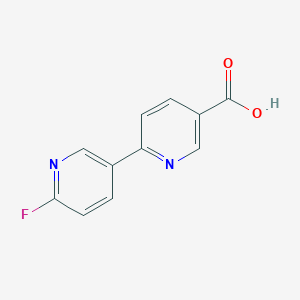

![(2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13289112.png)
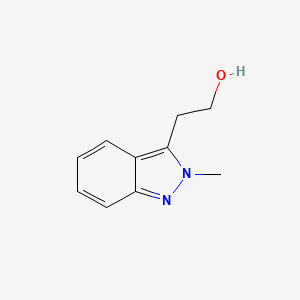
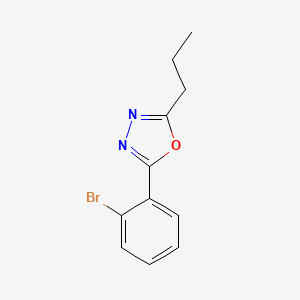
amine](/img/structure/B13289125.png)
![{[(1-Iodo-2-methylpropan-2-yl)oxy]methyl}benzene](/img/structure/B13289143.png)
